molecular formula C19H21BrN2O3S B216483 4-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide

4-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide

Cat. No. B216483
M. Wt: 437.4 g/mol
InChI Key: OEAKRUATTXOKMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a type of sulfonylurea, which is commonly used in the treatment of type 2 diabetes. However, recent research has shown that 4-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide has a wider range of applications beyond its use in diabetes treatment.

Mechanism of Action

The mechanism of action of 4-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide has several biochemical and physiological effects. This compound has been shown to induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide in lab experiments is its potent anti-cancer properties. This compound has been shown to be effective against various types of cancer cells, making it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which can be time-consuming and expensive.

Future Directions

There are several future directions for research on 4-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide. One area of research is the development of more efficient and cost-effective synthesis methods for this compound. Another area of research is the investigation of its potential therapeutic applications in other diseases, such as neurodegenerative disorders and autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 4-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide is a complex process that involves several steps. The most common method of synthesis involves the reaction of 4-bromo-2-nitroaniline with 4-(4-methylpiperidin-1-ylsulfonyl)aniline in the presence of a catalyst. The resulting product is then purified through a series of steps to obtain the final compound.

Scientific Research Applications

4-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of various cancer cells.

properties

Product Name

4-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide

Molecular Formula

C19H21BrN2O3S

Molecular Weight

437.4 g/mol

IUPAC Name

4-bromo-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzamide

InChI

InChI=1S/C19H21BrN2O3S/c1-14-10-12-22(13-11-14)26(24,25)18-8-6-17(7-9-18)21-19(23)15-2-4-16(20)5-3-15/h2-9,14H,10-13H2,1H3,(H,21,23)

InChI Key

OEAKRUATTXOKMR-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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